3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cross-coupling chemistry Late-stage functionalization Library synthesis

3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1933675-02-5; molecular formula C₈H₈BrN₃O; MW 242.07 g/mol) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidin-5-one family, which has been extensively explored as a privileged scaffold for ATP-competitive kinase inhibition. The compound features a C3 bromine atom that serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling modular diversification at the C3 position , while C6 and C7 methyl substituents contribute to its distinct steric and electronic profile relative to unsubstituted or monoalkylated analogs.

Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
Cat. No. B13310447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Molecular FormulaC8H8BrN3O
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)Br)NC1=O)C
InChIInChI=1S/C8H8BrN3O/c1-4-5(2)12-7(11-8(4)13)6(9)3-10-12/h3H,1-2H3,(H,11,13)
InChIKeyVNKXCYDECHHIKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one – Procurement-Ready Physicochemical and Pharmacological Profile


3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1933675-02-5; molecular formula C₈H₈BrN₃O; MW 242.07 g/mol) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidin-5-one family, which has been extensively explored as a privileged scaffold for ATP-competitive kinase inhibition [1]. The compound features a C3 bromine atom that serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling modular diversification at the C3 position [2], while C6 and C7 methyl substituents contribute to its distinct steric and electronic profile relative to unsubstituted or monoalkylated analogs. This scaffold class has yielded inhibitors targeting CDK2 (IC₅₀ = 0.16–0.25 µM), Pim-1, Flt-3, CK2, EGFR, and PDE4/5 isoforms [3].

Why Generic Substitution Fails for 3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one in Kinase Inhibitor Programs


Close structural analogs within the pyrazolo[1,5-a]pyrimidine family exhibit divergent reactivity, target engagement, and selectivity profiles that preclude simple interchange. The C3 bromine atom is essential for late-stage diversification via Suzuki-Miyaura cross-coupling, with debromination being a documented competing pathway under non-optimized conditions [1]; analogs lacking this halogen (e.g., 6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one, MW 163.18) cannot access C3-arylated derivatives. Conversely, the C5 carbonyl oxygen differentiates this compound from 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (CAS 41945-37-3), which lacks the carbonyl and exhibits a distinct hydrogen-bonding capacity (0 H-bond donors vs. 1 H-bond donor) . The C6/C7 dimethyl substitution pattern further distinguishes this compound from 3-bromo-7-ethyl analogs (CAS 1928775-45-4) in terms of steric bulk and lipophilicity, potentially altering kinase selectivity and ADME properties.

Quantitative Differentiation Evidence for 3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one


C3 Bromine Enables Suzuki-Miyaura Cross-Coupling Diversification Not Possible with Non-Halogenated Analogs

The C3 bromo substituent on the pyrazolo[1,5-a]pyrimidin-5-one core functions as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl- and heteroarylboronic acids, enabling modular C3-arylation [1]. In contrast, the non-brominated analog 6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (MW 163.18) cannot undergo this transformation, limiting its utility as a diversification scaffold. Under optimized microwave-assisted conditions (XPhosPdG2/XPhos catalyst system, 110 °C, 30 min), 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives achieve coupling yields of 45–92% with diverse boronic acids, while competing debromination is suppressed [1].

Cross-coupling chemistry Late-stage functionalization Library synthesis

C5 Carbonyl Oxygen Provides a Hydrogen-Bond Donor Site Absent in 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine

The target compound contains a C5 carbonyl oxygen that participates as a hydrogen-bond acceptor and, in its 4H-tautomeric form, provides a hydrogen-bond donor (N-H) capable of engaging the kinase hinge region [1]. By contrast, the closely related 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (CAS 41945-37-3, MW 226.08) lacks this carbonyl, with computed H-bond acceptor count = 2 and H-bond donor count = 0 . The target compound has H-bond acceptor count = 3 and H-bond donor count = 1 (per TPSA = 50.16 Ų) . This additional hydrogen-bonding capacity is critical for ATP-competitive kinase binding, where the hinge region typically engages both donor and acceptor motifs.

Hydrogen bonding Kinase hinge binding Physicochemical differentiation

C6/C7 Dimethyl Substitution Differentiates Lipophilicity and Steric Profile from 3-Bromo-7-ethyl and Unsubstituted Analogs

Although direct experimental LogP data for the target compound are not published, computational predictions derived from the pyrazolo[1,5-a]pyrimidine series indicate that C6/C7 disubstitution modulates lipophilicity distinctly from monoalkylated analogs. The target compound (C8H8BrN3O, MW 242.07) has computed LogP ≈ 1.40 , whereas 3-bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1928775-45-4, also C8H8BrN3O, MW 242.07) is a regioisomer with ethyl at C7 rather than dimethyl at C6/C7. This positional isomerism alters the spatial orientation of the alkyl substituents, which can differentially affect binding pocket complementarity. Published SAR studies on pyrazolo[1,5-a]pyrimidine CDK2 inhibitors demonstrate that substituent position and size at the C5/C6/C7 positions significantly modulate IC₅₀ values: for example, compounds 5i and 5j with optimized substitution patterns achieved CDK2 IC₅₀ = 0.25 and 0.16 µM, respectively, compared to roscovitine (IC₅₀ = 0.24 µM) [1].

Lipophilicity Steric effects ADME prediction

Pyrazolo[1,5-a]pyrimidin-5-one Scaffold Confers Potent and Selective Pim-1/Flt-3 Dual Kinase Inhibition Not Achievable with Simple Pyrazolo[1,5-a]pyrimidine Cores

Pyrazolo[1,5-a]pyrimidine-5-one compounds have been demonstrated to act as potent and selective dual Pim-1/Flt-3 kinase inhibitors. In a lead optimization study starting from a virtual screening hit, pyrazolo[1,5-a]pyrimidine-5-one compounds strongly inhibited both Pim-1 and Flt-3 kinases, with selected leads suppressing BAD protein phosphorylation and 2D colony formation at submicromolar potency [1]. Critically, the lead compound exhibited no significant hERG inhibition at 30 µM and maintained high selectivity against a panel of 119 oncogenic kinases, representing an improved safety profile compared to the first-generation Pim-1 inhibitor SGI-1776 [1]. In contrast, simple pyrazolo[1,5-a]pyrimidines lacking the 5-one carbonyl (e.g., 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine) have been primarily explored as anxiolytic agents targeting benzodiazepine receptors rather than kinases [2], highlighting a fundamental target-class divergence driven by the C5 carbonyl.

Pim-1 kinase Flt-3 kinase Kinase selectivity

C3 Bromine Directs Anxiolytic Pharmacophore Activity Distinctly from 3-Chloro and 3-Iodo Congeners in the 5,7-Dimethylpyrazolo[1,5-a]pyrimidine Series

In a seminal comparative pharmacology study, 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines were evaluated for anxiolytic properties in rats. The 3-bromo derivative (compound 9) demonstrated anxiolytic efficacy comparable to diazepam and chlordiazepoxide, with a therapeutic ratio classified as 'excellent' based on acute toxicity data (mouse, i.p. and p.o.) [1]. Critically, compound 9 exhibited no potentiation of CNS depressant effects of ethanol or sodium barbital at the anxiolytic threshold, whereas diazepam and chlordiazepoxide significantly potentiated these drug interactions at minimal anxiolytic doses [1]. Among the halogen series (3-F, 3-Cl, 3-Br, 3-I), the 3-bromo and 3-chloro derivatives showed comparable oral absorption, while the 3-iodo derivative was more poorly absorbed, and the 3-fluoro derivative had only marginal anxiolytic activity [1]. Although this study examined the non-carbonyl pyrazolo[1,5-a]pyrimidine scaffold, it establishes that the C3 bromine atom uniquely balances potency, oral bioavailability, and CNS safety among halogen congeners—a pharmacophoric principle that translates to the pyrazolo[1,5-a]pyrimidin-5-one series.

Anxiolytic activity CNS safety Halogen SAR

Pyrazolo[1,5-a]pyrimidin-5-one Scaffold Demonstrates Multi-Kinase Inhibition Including CDK2, CDK7, EGFR, CK2, and PDE4 with Submicromolar Potency

The pyrazolo[1,5-a]pyrimidin-5-one scaffold has been validated across multiple kinase targets with quantitative potency metrics. Against CDK2, optimized derivatives achieve IC₅₀ values of 0.16–0.25 µM (comparable to roscovitine at 0.24 µM) [1]; against CDK7, IC₅₀ values of 0.12–0.14 µM [1]; CK2-selective inhibitors developed from this scaffold show nanomolar potency with high kinome-wide selectivity [2]; EGFR-targeting derivatives exhibit IC₅₀ ≈ 0.8 µM with a selectivity index of 12.5 versus normal cells ; and PDE4B inhibition has been achieved with IC₅₀ = 26 nM [3]. This breadth of target engagement, spanning both kinase and phosphodiesterase families, is a hallmark of the pyrazolo[1,5-a]pyrimidin-5-one pharmacophore and is not uniformly accessible to simple pyrazolo[1,5-a]pyrimidines lacking the 5-one carbonyl.

Multi-kinase inhibition CDK2 CDK7 EGFR CK2 PDE4

Optimal Research and Industrial Application Scenarios for 3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one


Kinase-Focused Library Synthesis via C3 Suzuki-Miyaura Cross-Coupling Diversification

Medicinal chemistry teams pursuing kinase inhibitor lead generation can leverage the C3 bromine atom as a synthetic handle for parallel library synthesis. Under microwave-assisted Suzuki-Miyaura conditions (XPhosPdG2/XPhos, K₃PO₄, dioxane/H₂O, 110 °C), diverse aryl and heteroaryl boronic acids can be coupled at C3 to generate focused libraries targeting the ATP-binding pocket of CDK2, Pim-1, Flt-3, or CK2 kinases [1]. This approach enables rapid SAR exploration that is not accessible with the non-halogenated analog 6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one. The C5 carbonyl additionally provides a hydrogen-bonding anchor point for kinase hinge engagement, as validated in co-crystal structures of pyrazolo[1,5-a]pyrimidine-based CK2 and Pim-1 inhibitors [2].

Development of Non-Benzodiazepine Anxiolytic Candidates with Reduced CNS Depressant Interaction Liability

The C3-bromo-5,7-dimethyl pharmacophoric signature has been validated in rodent models as producing anxiolytic efficacy comparable to diazepam without potentiating the CNS depressant effects of ethanol or barbiturates [3]. Research programs targeting generalized anxiety disorder with improved safety profiles can utilize this compound as a starting scaffold, exploiting the C5 carbonyl for additional hydrogen-bonding interactions and metabolic modulation. The pyrazolo[1,5-a]pyrimidin-5-one core's multi-target kinase engagement profile further suggests potential for dual-mechanism anxiolytic-antidepressant candidates.

Dual Pim-1/Flt-3 Inhibitor Development for Hematological Malignancy Programs

The pyrazolo[1,5-a]pyrimidin-5-one scaffold has demonstrated potent dual Pim-1/Flt-3 inhibition with favorable kinase selectivity (>100-fold across 119 kinases) and a clean hERG safety profile (IC₅₀ > 30 µM) [4]. The C6/C7 dimethyl substitution pattern provides a steric profile that can be tuned for Pim-1 isoform selectivity, while the C3 bromine enables further optimization of Flt-3 potency through cross-coupling. This scaffold thus offers a validated entry point for programs targeting acute myeloid leukemia (AML) and other Pim-1/Flt-3-driven hematological cancers.

Multi-Kinase/Phosphodiesterase Profiling for Polypharmacology-Based Drug Discovery

The pyrazolo[1,5-a]pyrimidin-5-one scaffold has demonstrated activity across both kinase families (CDK2, CDK7, Pim-1, Flt-3, CK2, EGFR) and phosphodiesterase isoforms (PDE4B, PDE5) [5], making it an attractive starting point for polypharmacology-based drug discovery. Research groups pursuing intentional multi-target engagement—particularly in oncology where simultaneous CDK and Pim-1 inhibition may overcome resistance mechanisms—can use this compound as a core scaffold for systematic selectivity profiling and structure-based optimization.

Quote Request

Request a Quote for 3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.